molecular formula C24H19N3O3S B11497498 N-(1,3-benzodioxol-5-yl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide

N-(1,3-benzodioxol-5-yl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B11497498
M. Wt: 429.5 g/mol
InChI Key: RELSIZAFXXQSOW-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(1,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a benzodioxole ring, an imidazole ring, and a sulfanylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(1,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Coupling Reaction: The benzodioxole and imidazole intermediates are then coupled using a suitable linker, such as a sulfanylacetamide group, under specific reaction conditions involving catalysts and solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the sulfanyl group, potentially leading to the formation of amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(1,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(1,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and imidazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity. The sulfanylacetamide group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE
  • N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(1,5-DIPHENYL-1H-IMIDAZOL-2-YL)THIO]ACETAMIDE

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(1,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to the presence of both benzodioxole and imidazole rings, which confer distinct electronic and steric properties

Properties

Molecular Formula

C24H19N3O3S

Molecular Weight

429.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(1,5-diphenylimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C24H19N3O3S/c28-23(26-18-11-12-21-22(13-18)30-16-29-21)15-31-24-25-14-20(17-7-3-1-4-8-17)27(24)19-9-5-2-6-10-19/h1-14H,15-16H2,(H,26,28)

InChI Key

RELSIZAFXXQSOW-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=C(N3C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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